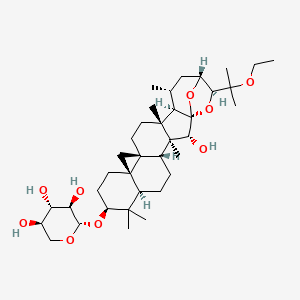

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is a type of triterpenoid . It has been found to have notable cytotoxicity against HepG2 and MCF-7 cancer cell lines .

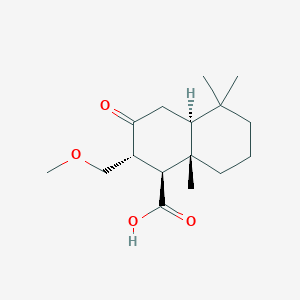

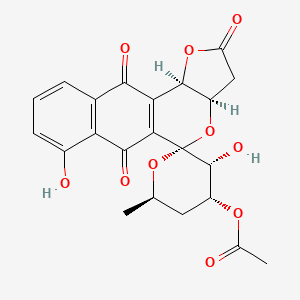

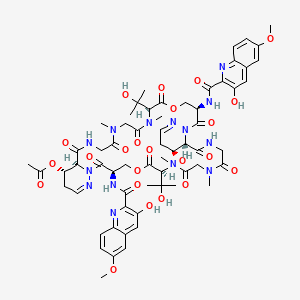

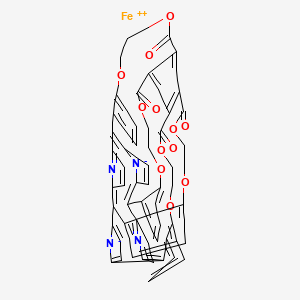

Molecular Structure Analysis

The molecular formula of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is C37H60O9 . Its molecular weight is 648.9 . The compound appears as a powder .Physical And Chemical Properties Analysis

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación

Natural Compounds

The compound “25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside” is a natural compound found in certain plants . It belongs to the class of Cycloartane Glycosides and is derived from Cimicifuga simplex Wormsk, a plant in the Ranunculaceae family . This compound has been studied for its various properties and potential applications .

Anti-Cancer Activity

One of the most significant applications of “25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside” is in the field of cancer research. A study revealed the cytotoxicity and relative selectivity of this compound on HepG2 and R-HepG2 cells . The anti-cancer activity and mechanisms of this compound were investigated both in vitro and in vivo . The study showed that this compound exhibited significant, consistent anti-proliferative activity on hepatoma bel-7402 cells . It was found that apoptosis and G0/G1 cell cycle arrest contributed to the cytotoxic and cytostatic effects . Moreover, the compound also exhibited a dose-dependent inhibition of tumor growth on mice implanted with H22 in vivo . These findings implicate “25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside” as a promising anti-cancer agent for chemotherapy of certain cancers .

Mecanismo De Acción

Target of Action

The primary targets of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside are the HepG2 and MCF-7 cancer cell lines . These cell lines are commonly used in research as models for hepatocellular carcinoma and breast cancer, respectively.

Mode of Action

It has been observed to exhibitnotable cytotoxicity against its primary targets . This suggests that the compound may interact with these cells in a way that inhibits their growth or survival.

Pharmacokinetics

It is known that the compound issoluble in various organic solvents , including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may have good bioavailability.

Result of Action

The primary result of the action of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is its cytotoxic effect on HepG2 and MCF-7 cancer cell lines . This indicates that the compound may have potential therapeutic applications in the treatment of hepatocellular carcinoma and breast cancer.

Action Environment

The action of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its action may be affected by the chemical environment within the body . Additionally, the compound’s stability at different temperatures could also influence its efficacy and stability .

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O9/c1-9-43-32(5,6)28-21-16-19(2)27-33(7)14-15-36-18-35(36)13-12-24(44-29-26(40)25(39)20(38)17-42-29)31(3,4)22(35)10-11-23(36)34(33,8)30(41)37(27,45-21)46-28/h19-30,38-41H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZRKSYGQQRODJ-UBXDGEMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C1C2CC(C3C4(CCC56CC57CCC(C(C7CCC6C4(C(C3(O2)O1)O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)(C)[C@@H]1[C@H]2C[C@H]([C@@H]3[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]([C@@]3(O2)O1)O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside | |

Q & A

Q1: What is known about the cytotoxic activity of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside?

A1: The research paper primarily focuses on the isolation and structural characterization of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside alongside other cycloartane triterpene glycosides from Actaea asiatica. While the study does mention "notable cytotoxicity" against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines for this compound [], it doesn't delve into specific mechanisms or details about its activity. Further research is needed to understand how 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside exerts its cytotoxic effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide](/img/structure/B1258631.png)